molecular formula C7H7Cl2N B030944 2,6-Dichloro-3-methylaniline CAS No. 64063-37-2

2,6-Dichloro-3-methylaniline

Cat. No. B030944
CAS RN: 64063-37-2
M. Wt: 176.04 g/mol
InChI Key: AYVZXDFCFQSWJD-UHFFFAOYSA-N
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Patent
US06680388B2

Procedure details

9.1 g (0.05 mol) of 5-amino-3-chlorosulfonyl-1,2,4-triazole (83.7% purity) are added in portions under argon over 1 hour to a melt of 22 g (0.125 mol) of 2,6-dichloro-3-methylaniline heated to 120° C. and stirred, and the suspension is stirred for 90 minutes at this temperature. After a similar work-up to example 1, 14.8 g (99.0% purity) of 2,6-dichloro-3-methylaniline and 13.5 g (90.8% purity) of 5-amino-N-(2,6-dichloro-3-methylphenyl)-1,2,4-triazole-3-sulfonamide are obtained. The theoretical yield is found to be 90.9%, and based on unrecovered aniline the yield is 98.1% of theory.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([S:7](Cl)(=[O:9])=[O:8])[N:3]=1.[Cl:11][C:12]1[C:18]([CH3:19])=[CH:17][CH:16]=[C:15]([Cl:20])[C:13]=1[NH2:14]>>[Cl:11][C:12]1[C:18]([CH3:19])=[CH:17][CH:16]=[C:15]([Cl:20])[C:13]=1[NH2:14].[NH2:1][C:2]1[NH:6][N:5]=[C:4]([S:7]([NH:14][C:13]2[C:15]([Cl:20])=[CH:16][CH:17]=[C:18]([CH3:19])[C:12]=2[Cl:11])(=[O:9])=[O:8])[N:3]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
NC1=NC(=NN1)S(=O)(=O)Cl
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension is stirred for 90 minutes at this temperature
Duration
90 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 99%
Name
Type
product
Smiles
NC1=NC(=NN1)S(=O)(=O)NC1=C(C(=CC=C1Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.